4'-[(2-Phenylethyl)carbamoyl][2,2'-Bipyridine]-4-Carboxylic Acid
Description
Historical Context of Bipyridine-Based Compounds in Coordination Chemistry
The history of 2,2'-bipyridine (bpy) is inextricably linked to the development of coordination chemistry. First synthesized by Fritz Blau in 1888 via the decarboxylation of copper(II) pyridine-2-carboxylate, bpy quickly gained prominence due to its ability to form stable complexes with transition metals. Blau’s early work demonstrated the formation of tris(bipyridine)metal complexes, such as [Fe(bpy)~3~]^2+^, which exhibited distinctive redox and optical properties. These discoveries laid the groundwork for understanding ligand field theory and the thermodynamic stability of coordination compounds.
By the 1930s, researchers like Morgan and Jaeger expanded the scope of bipyridine chemistry, exploring its coordination behavior across the periodic table. The ligand’s bidentate chelating capability, facilitated by its two nitrogen donors, became a hallmark for constructing octahedral metal complexes. The introduction of substituents to the bipyridine framework, such as methyl or carboxyl groups, further diversified its utility. For instance, Burstall’s synthesis of brominated and aminated bipyridines in 1938 highlighted the ligand’s adaptability to functionalization. These advancements paved the way for derivatives like 4'-[(2-phenylethyl)carbamoyl][2,2'-bipyridine]-4-carboxylic acid, where appended groups modulate electronic and steric properties.
Structural Significance of Carbamoyl and Carboxylic Acid Functional Groups
The carbamoyl (-CONH-) and carboxylic acid (-COOH) groups in this compound introduce multifunctional character to the bipyridine core. The carbamoyl moiety, positioned at the 4'-position, consists of a phenylethylamine-derived amide. This group contributes to hydrogen-bonding networks and enhances lipophilicity, potentially influencing solubility and membrane permeability. The carboxylic acid at the 4-position offers a deprotonatable site, enabling pH-dependent coordination behavior or salt formation.
In coordination chemistry, these functional groups can act as ancillary ligands. For example, the carboxylic acid may bind metals in a monodentate or bidentate manner, while the carbamoyl’s carbonyl oxygen could participate in weak interactions with metal centers. Such versatility is evident in analogous systems; Blau’s early studies noted that substituents on bipyridine alter complex stability and reactivity. Structurally, the trans conformation of unsubstituted bipyridine—its most stable form—may be perturbed by the steric bulk of the carbamoyl group, potentially favoring cis configurations in certain metal complexes.
Table 1: Functional Group Contributions in Bipyridine Derivatives
| Functional Group | Role in Coordination Chemistry | Example Interactions |
|---|---|---|
| Carbamoyl | Hydrogen-bond donor/acceptor | N-H···O, C=O···M |
| Carboxylic Acid | Anionic ligand (upon deprotonation) | M-O-COO^- |
| Bipyridine Core | Bidentate chelator | M-N(pyridine) |
Nomenclature and IUPAC Classification
The IUPAC name This compound is derived systematically:
- Parent structure : 2,2'-Bipyridine, a dimer of pyridine linked at the 2-positions.
- Substituents :
- At the 4'-position (second pyridine ring): A carbamoyl group [(2-phenylethyl)carbamoyl], where the amide nitrogen is bonded to a phenylethyl chain.
- At the 4-position (first pyridine ring): A carboxylic acid group (-COOH).
Numbering begins at the nitrogen of the first pyridine ring (position 1), proceeding clockwise. The prime symbol (') denotes positions on the second pyridine ring. The carbamoyl group is prioritized as a prefix due to its higher seniority over the carboxylic acid, following IUPAC substitutive nomenclature rules.
Table 2: IUPAC Name Breakdown
| Component | Position | Structure |
|---|---|---|
| 2,2'-Bipyridine | Core | Two pyridines linked at C2-C2' |
| (2-Phenylethyl)carbamoyl | 4' | -CONH-CH~2~CH~2~C~6~H~5~ |
| Carboxylic Acid | 4 | -COOH |
This nomenclature underscores the compound’s structural relationship to classical bipyridine ligands while highlighting its functional complexity. The systematic name ensures unambiguous identification, critical for reproducibility in synthetic and analytical contexts.
Properties
Molecular Formula |
C20H17N3O3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[4-(2-phenylethylcarbamoyl)pyridin-2-yl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C20H17N3O3/c24-19(23-9-6-14-4-2-1-3-5-14)15-7-10-21-17(12-15)18-13-16(20(25)26)8-11-22-18/h1-5,7-8,10-13H,6,9H2,(H,23,24)(H,25,26) |
InChI Key |
DSGOLESVOJUGOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=NC=C2)C3=NC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bipyridine Core with Carboxylic Acid Functionality
The starting point for the synthesis is often 2,2'-bipyridine or its derivatives. The preparation of bipyridine-4-carboxylic acid derivatives is a crucial step and has been optimized through various methods:
Oxidation and Esterification Routes: A patented method for synthesizing 2,2'-bipyridine-4,4'-dicarboxylic acid involves a five-step reaction process starting from 2,2'-dipyridyl with oxidation under controlled conditions, followed by esterification to form methyl esters, which are later hydrolyzed to yield the carboxylic acid. This method is noted for mild reaction conditions, low raw material costs, and reduced environmental impact compared to chromium-based oxidations.
Improved Synthesis of 4,4′-Bipyridine-2-Carboxylic Acid: Research has demonstrated enhanced yields for 4,4′-bipyridine-2-carboxylic acid through solvothermal synthesis and other optimized conditions, enabling further functionalization.
Introduction of the (2-Phenylethyl)carbamoyl Group
The carbamoyl group linked to the 2-phenylethyl moiety is introduced via amide bond formation, typically through coupling the bipyridine-4-carboxylic acid derivative with 2-phenylethylamine or its derivatives. Common methods include:
Amide Coupling Using Carbodiimide Reagents: Activation of the carboxylic acid group (e.g., using EDCI or DCC) followed by reaction with 2-phenylethylamine to form the carbamoyl linkage.
Use of Acid Chlorides: Conversion of the carboxylic acid to the acid chloride intermediate, then reaction with 2-phenylethylamine to afford the amide.
These approaches require careful control of reaction conditions to prevent side reactions and ensure high purity.
Detailed Stepwise Preparation Protocol (Illustrative)
Research Findings and Optimization Insights
Yield Improvements: The use of mild oxidation and esterification steps reduces degradation and improves overall yield and purity of bipyridine carboxylic acid intermediates.
Environmental and Cost Considerations: Avoiding chromium-based oxidants and employing safer solvents and reagents aligns with green chemistry principles, making the process suitable for industrial scale.
Coordination Chemistry Implications: The synthesized compound’s bipyridine core with carboxylic acid and carbamoyl substituents allows for versatile metal coordination, as demonstrated in studies with transition metals, highlighting the importance of high-purity synthesis for downstream applications.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often altering its electronic properties.
Substitution: Substitution reactions, particularly with halogens or other functional groups, can modify the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can produce halogenated bipyridine derivatives .
Scientific Research Applications
4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 4’-(Phenethylcarbamoyl)-[2,2’-bipyridine]-4-carboxylic acid involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, influencing pathways such as electron transfer and catalysis. The compound’s structure allows it to bind selectively to specific metal centers, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and electronic effects:
Electronic and Steric Effects
Carboxylic Acid Position :
- 4- and 4'-carboxylic acids (e.g., , CAS 1748-89-6) facilitate metal coordination in Ru complexes (e.g., [Ru(bpy)₂([2,2'-bipyridine]-4-carboxylic acid)][PF₆]₂) for photoredox catalysis .
- 5,5'-dicarboxylic acids () exhibit superior enzyme inhibition due to optimal charge distribution for iron chelation in prolyl hydroxylase .
- Steric hindrance from phenyl groups (e.g., 6-phenyl in ) may limit coordination modes but improve stability in MOFs .
Physicochemical Properties
- Solubility : Carboxylic acid groups enhance aqueous solubility (e.g., 4-carboxylic acid derivatives in ), while hydrophobic substituents (phenyl, phenylethyl) improve organic solvent compatibility .
- Thermal Stability : Methyl and phenyl derivatives (e.g., 4'-methyl in ) exhibit higher melting points (~268–287°C) compared to unsubstituted bipyridines, aiding in material processing .
Biological Activity
4'-[(2-Phenylethyl)carbamoyl][2,2'-bipyridine]-4-carboxylic acid, also known as compound 6E7, is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a bipyridine structure, which is known for its chelating properties and ability to interact with various biological targets. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and therapeutic development.
- Molecular Formula : CHNO
- Molecular Weight : 347.367 g/mol
- Formal Charge : 0
- Atom Count : 43
- Bond Count : 45
- Aromatic Bond Count : 18
These properties indicate that the compound has a significant degree of complexity, which may contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various metal ions and proteins. The bipyridine moiety allows for coordination with transition metals, which can modulate enzymatic activity and influence cellular pathways.
Case Study: Inhibition of Protein Targets
Recent studies have shown that this compound exhibits inhibitory effects on specific protein targets involved in cancer progression. For instance, it has been reported to inhibit the activity of histone methyltransferases (HMTs), which play a critical role in epigenetic regulation and cancer biology. In vitro assays demonstrated that at concentrations as low as 10 μM, the compound significantly reduced the methylation activity of HMTs in human cancer cell lines .
Biological Assays and Findings
Several assays have been conducted to evaluate the biological activity of this compound:
| Assay Type | Target | Concentration Tested | Effect Observed |
|---|---|---|---|
| HMT Inhibition | SETD8 | 10 μM | Significant reduction in methylation |
| Cytotoxicity | DLD1 Colon Cancer Cells | 15 μM | Induction of mitotic spindle multipolarity |
| Apoptosis Induction | Various Cancer Cell Lines | Varies | Increased apoptosis rates observed |
These findings suggest that the compound not only inhibits specific enzymatic activities but also induces cellular responses that could be beneficial in cancer therapy.
Toxicity and Safety Profile
While the therapeutic potential is promising, it is essential to assess the toxicity profile of this compound. Preliminary toxicity studies indicate a favorable safety profile at therapeutic concentrations; however, further investigations are necessary to establish a comprehensive safety profile before clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
